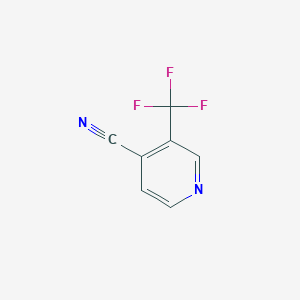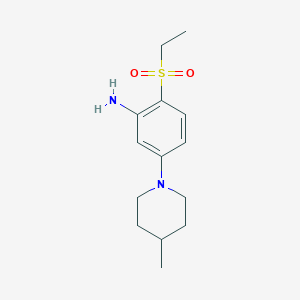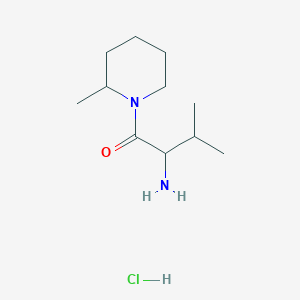
3-(Trifluoromethyl)isonicotinonitrile
Overview
Description
“3-(Trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H3F3N2 . It has an average mass of 172.107 Da and a monoisotopic mass of 172.024826 Da . The trifluoromethyl group in this compound is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves the use of various reagents and methods . For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)isonicotinonitrile” consists of seven carbon atoms, three fluorine atoms, and two nitrogen atoms .Chemical Reactions Analysis
The trifluoromethyl group in “3-(Trifluoromethyl)isonicotinonitrile” can participate in various chemical reactions. For instance, transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons has been reported .Scientific Research Applications
Agrochemicals
TFMP: derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The introduction of Fluazifop-butyl , a TFMP derivative, marked the beginning of its use in agrochemicals. Since then, over 20 new TFMP-containing agrochemicals have been developed . The trifluoromethyl group in these compounds plays a crucial role in their effectiveness as pesticides.
Pharmaceuticals
In the pharmaceutical industry , TFMP derivatives are part of the structural motif in active ingredients. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.
Veterinary Medicine
Similar to their pharmaceutical applications, TFMP derivatives are also utilized in veterinary medicine . Two veterinary products with the TFMP structure are currently approved for market, indicating the compound’s significance in animal health .
Organic Synthesis Intermediates
TFMP and its derivatives serve as intermediates in the synthesis of various organic compounds. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is a highly demanded chemical intermediate used for synthesizing several crop-protection products .
Transition Metal-Mediated Reactions
TFMP is involved in transition metal-mediated trifluoromethylation reactions . These reactions are crucial for constructing C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Functional Materials
The development of functional materials has been significantly advanced by incorporating fluorine atoms into organic compounds. TFMP derivatives, due to their unique properties imparted by the fluorine content, are expected to find novel applications in this field .
Future Directions
The future directions in the field of trifluoromethylation reactions, including those involving “3-(Trifluoromethyl)isonicotinonitrile”, are expected to enrich the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
properties
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFMPLZEHJZSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)



![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)

![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)